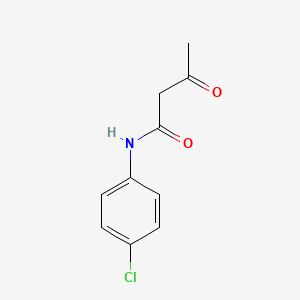

4'-Chloroacetoacetanilide

Descripción general

Descripción

4’-Chloroacetoacetanilide: is an organic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It is a crystalline powder that ranges in color from off-white to beige . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-Chloroacetoacetanilide can be synthesized through the trilithiation of the compound with lithium diisopropylamide, followed by condensation with aromatic esters . The reaction is then neutralized, and separate acid cyclization and rearrangements yield the final product .

Industrial Production Methods: Industrial production methods for 4’-Chloroacetoacetanilide typically involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4’-Chloroacetoacetanilide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: It can undergo condensation with aromatic aldehydes and 5-aminotetrazole to form complex heterocyclic compounds.

Common Reagents and Conditions:

Lithium Diisopropylamide: Used for trilithiation.

Aromatic Esters: Used in condensation reactions.

Aromatic Aldehydes and 5-Aminotetrazole: Used in three-component reactions.

Major Products Formed:

4-Anilino-6-Aryl-2H-Pyran-2-Ones: Formed through condensation and cyclization reactions.

N,7-Diaryl-5-Methyl-4,7-Dihydrotetrazolo[1,5-a]Pyrimidine-6-Carboxamide: Formed through three-component reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4'-Chloroacetoacetanilide serves as a crucial intermediate in the synthesis of organic compounds, including pigments and dyes. It is often utilized in the production of high-performance dyes due to its ability to form stable metal chelates, which are essential for colorfastness and vibrancy in textile applications .

Synthesis of Metal Chelates

The compound readily forms metal chelates due to the presence of both nitrogen and oxygen atoms capable of coordinating with metal ions. Research has demonstrated that copper chelates derived from this compound exhibit significant stability, making them valuable in various industrial applications .

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Potential

Recent research has explored the anticancer properties of this compound. Cell line studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis. The underlying mechanism appears to involve modulation of apoptotic pathways, although further investigation is needed to clarify specific molecular targets involved .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against resistant bacterial strains. The findings support its potential use as an adjunct therapy in treating infections caused by antibiotic-resistant bacteria.

Case Study 2: Anticancer Mechanisms

In a cell culture study investigating the anticancer effects of this compound, researchers observed that treatment led to increased apoptosis in cancer cell lines. The study highlighted the compound's ability to modulate key signaling pathways associated with cell survival and death, paving the way for future therapeutic applications .

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models suggest that while the compound exhibits low toxicity at therapeutic doses, further long-term studies are necessary to fully understand its effects on human health .

Mecanismo De Acción

The mechanism of action of 4’-Chloroacetoacetanilide involves its interaction with molecular targets through various pathways. It can act as a ligand in binding assays, interacting with specific receptors or enzymes . The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes .

Comparación Con Compuestos Similares

4-Chloroacetanilide: Another chloro-substituted anilide with similar properties.

4-Fluoroacetanilide: A fluorine-substituted analog with different reactivity.

Uniqueness: 4’-Chloroacetoacetanilide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its chloro group and acetoacetyl moiety provide distinct reactivity patterns compared to other similar compounds .

Actividad Biológica

4'-Chloroacetoacetanilide, also known by its CAS number 101-92-8, is a compound that belongs to the chloroacetanilide class. This compound has garnered attention for its potential biological activities, particularly in the context of herbicidal properties and cellular interactions. This article reviews the biological activity of this compound, summarizing findings from diverse research studies and providing insights into its mechanisms of action, effects on cellular processes, and potential applications.

- Molecular Formula : C10H10ClNO2

- Molecular Weight : 211.645 g/mol

- Density : 1.3 g/cm³

- Melting Point : 131-134 °C

- Boiling Point : 400.5 °C at 760 mmHg

This compound exhibits its biological activity primarily through its electrophilic moiety, which can interact with cellular proteins. Studies have shown that exposure to chloroacetanilide herbicides can lead to the misfolding of proteins within cells, compromising cellular integrity and disrupting proteostasis networks .

Protein Destabilization

Research indicates that compounds like this compound can induce distinct profiles of protein destabilization, particularly affecting proteins with reactive cysteine residues. This misfolding can lead to increased protein aggregation and decreased activity of key cellular enzymes such as GAPDH (glyceraldehyde-3-phosphate dehydrogenase) and PARK7 (also known as DJ-1), which are critical for cellular metabolism and oxidative stress response .

Biological Activity Overview

The biological activities associated with this compound include:

- Herbicidal Activity : It is primarily utilized in agricultural applications as a herbicide due to its ability to inhibit specific enzymatic pathways in plants.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cell lines, suggesting potential applications in cancer therapy.

Herbicidal Efficacy

A study evaluating the herbicidal properties of chloroacetanilides found that these compounds effectively inhibited the growth of several weed species. The mechanism involved interference with plant cell division and metabolic pathways critical for growth .

Cytotoxic Effects on Cancer Cells

In a series of experiments assessing the cytotoxicity of this compound on cancer cell lines, results indicated an IC50 value below 10 µM, demonstrating significant anti-proliferative effects. The study highlighted the compound's ability to induce apoptosis in treated cells, suggesting its potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRJWEJJUKUBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036654 | |

| Record name | 4'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | p-Chloroacetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ALCOHOL, ETHER, BENZENE | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHER, ALCOHOL | |

CAS No. |

101-92-8 | |

| Record name | N-(4-Chlorophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-chlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421YJ21R1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66-67 °C | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic characterization of 4'-Chloroacetoacetanilide?

A1: this compound has the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol []. Spectroscopic studies, including infrared (IR) and Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, have been utilized to elucidate its molecular structure and vibrational modes []. These studies provide insights into the bond lengths, bond angles, and vibrational frequencies associated with different functional groups within the molecule.

Q2: How is this compound used in the synthesis of dyes?

A2: this compound serves as a crucial starting material in the synthesis of various heterocyclic disperse dyes [, ]. It reacts with sulfur and ethyl cyanoacetate via the Gewald reaction to yield 2-aminothiophene derivatives [, ]. These aminothiophenes can be further diazotized and coupled with N-phenylmaleimides to create a range of monoazo disperse dyes with diverse colors []. These dyes are particularly useful for dyeing polyester fabrics, offering excellent colorfastness properties [].

Q3: Are there alternative synthesis methods for this compound?

A3: Yes, a novel preparation method for this compound (also known as Naphthol AS-IRG) has been developed []. This method involves a specially designed reaction kettle with improved stirring and separation capabilities []. The optimized reaction conditions within this kettle significantly increase the yield of this compound [].

Q4: Has this compound been used in other research areas besides dye synthesis?

A4: this compound has shown potential in pharmaceutical research, specifically in assays related to the androgen receptor []. While the specific interactions and downstream effects are not detailed in the provided abstracts, its use in this context suggests potential applications in studying androgen-related pathways and screening for compounds with androgenic or antiandrogenic activity [].

Q5: What are the environmental implications of using this compound in dye manufacturing?

A5: The textile industry, particularly dyeing processes, is known for its environmental impact. Researchers are actively seeking eco-friendly dyeing systems to minimize pollution []. While the provided research doesn't explicitly discuss the environmental impact of this compound, it highlights the use of specific dyes derived from it that allow for alkali after-treatment of dyed polyester, potentially reducing water and chemical usage compared to traditional reduction clearing methods []. This approach aims to contribute to environmental sustainability within the textile industry [].

Q6: Are there any computational chemistry studies related to this compound?

A6: Yes, computational methods like DFT have been employed to study the molecular structure and vibrational frequencies of this compound []. These studies utilize basis sets like B3LYP/6-31G and B3LYP/6-311+G* to optimize the molecular geometry and calculate vibrational frequencies, which are then compared to experimental spectroscopic data []. This approach aids in understanding the molecule's structural features and vibrational behavior [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.